REACTION_CXSMILES
|
[Mg].[CH2:2]([O:9][C:10]1[CH:15]=[CH:14][C:13](Br)=[CH:12][C:11]=1[F:17])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:18](N1CCOCC1)=[O:19].Cl>C1COCC1.CC(OC)(C)C>[CH2:2]([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH:18]=[O:19])=[CH:12][C:11]=1[F:17])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
285.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)F
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
118 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
CUSTOM
|
Details
|
after initiation of the Grignard reaction
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the batch is heated at the boil for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with MTBE
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the crude product is recrystallised from n-heptane
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |